molecular formula C12H15F3N2O2S B2410217 Ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 886497-58-1

Ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B2410217
CAS No.: 886497-58-1
M. Wt: 308.32
InChI Key: JNWUSHMGBDNDDC-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a synthetic organic compound that features a trifluoromethyl group, a thiazole ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and bioactivity compared to its analogs .

Properties

IUPAC Name

ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2S/c1-2-19-10(18)8-9(12(13,14)15)17-11(20-8)16-7-5-3-4-6-7/h7H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWUSHMGBDNDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2CCCC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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